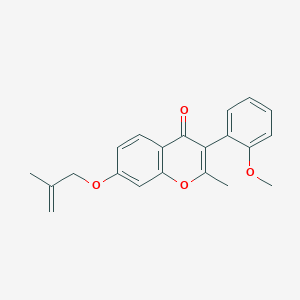

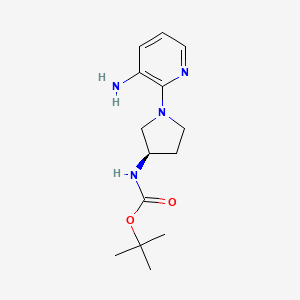

![molecular formula C23H16FN3O B2977382 1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-23-8](/img/structure/B2977382.png)

1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline ring . The molecule also has a fluorophenyl group, a methoxy group, and a phenyl group attached at different positions .

Applications De Recherche Scientifique

Fluorescent Properties and Applications

- Quinoline Derivatives as Fluorophores : Quinoline derivatives, including pyrazoloquinoline structures, are known for their efficient fluorescence. These compounds are used in biochemistry and medicine for studying various biological systems due to their sensitivity and selectivity as DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).

- Reversible Quenching of Fluorescence : Pyrazoloquinoline derivatives show stable fluorescence in organic solvents and aqueous solutions. Their fluorescence, however, can be efficiently quenched in the presence of protic acid, a process that is reversible and of interest for developing organic fluorescent materials for light-emitting devices (Mu et al., 2010).

Photophysical Studies

- Photophysical Behaviors of Azole-Quinoline Based Fluorophores : Synthesized quinoline derivatives containing azole moieties exhibit dual emissions and large Stokes shift patterns. Their emission properties are influenced by solvent polarity, making them valuable for understanding photophysical behaviors in different environments (Padalkar & Sekar, 2014).

Applications in Imaging and Sensors

- Imaging Applications in Mammalian Cells : Certain pyrazoloquinoline derivatives can act as fluorophores, binding with protein molecules. This property is utilized in staining cultured cells, such as HeLa cells, for imaging purposes (Majumdar et al., 2014).

- Versatile Fluorophore for Molecular Sensors : The pyrazoloquinoline chromophore is a key component in the construction of fluorescent molecular sensors. Its integration into fluorophore-spacer-receptor systems is crucial for developing probes and fluoroionophores with enhanced fluorescence in response to analytes (Rurack et al., 2002).

Structural and Chemical Properties

- Effect of Fluorine on Photophysical Properties : The introduction of fluorine atoms in pyrazoloquinoline molecules alters properties like fluorescence quantum efficiency and absorption band position. Fluorine's electron-withdrawing effect also influences the basicity and stability of these compounds against proton donors (Szlachcic & Uchacz, 2018).

Orientations Futures

Quinoline derivatives, including pyrazoloquinolines, have been the subject of extensive research due to their wide range of biological activities . Future research may focus on further structure modifications of quinoline bearing heterocyclic moieties and the exploitation of the therapeutic potential of quinoline derivatives as antibacterial agents . This could lead to the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O/c1-28-20-9-5-8-18-22(20)25-14-19-21(15-6-3-2-4-7-15)26-27(23(18)19)17-12-10-16(24)11-13-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHJZZQONGLDPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2977300.png)

![2-{2-[4-(2-fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2977301.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B2977303.png)

![N-(4-butylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2977304.png)

![N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2977305.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977317.png)

![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2977319.png)

![1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2977322.png)